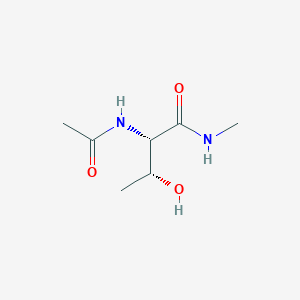![molecular formula C8H16ClN B12309790 rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5S)-5-methyl-6-azabicyclo[321]octane hydrochloride is a bicyclic nitrogen-containing compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the methyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the nitrogen and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the role of nitrogen-containing heterocycles in biological processes.
Industry: It can be used in the production of various chemicals and materials, particularly those requiring nitrogen-containing bicyclic structures.
Mécanisme D'action
The mechanism of action of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. This compound may act on specific pathways, modulating the activity of enzymes or receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,3s,5S)-3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
- rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- (1R,3s,5S)-3-(3-Chloro-4-methylphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
5-methyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)6-9-8;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
FZIMOFFKGCINLT-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1)CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)


![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)


![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)


